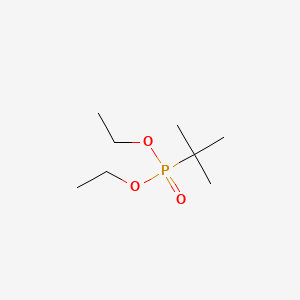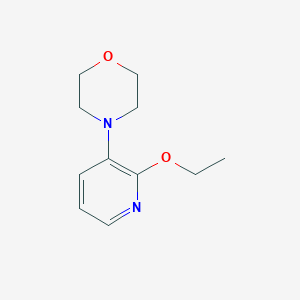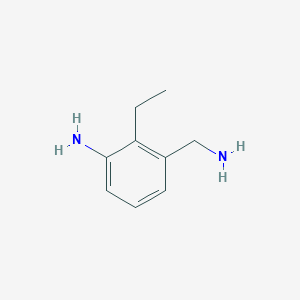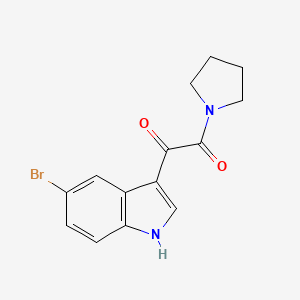
1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione
Vue d'ensemble
Description
1-(5-Bromo-1H-indol-3-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BRD-0705 and belongs to the class of indole derivatives.
Mécanisme D'action
The mechanism of action of BRD-0705 involves the inhibition of certain enzymes and proteins. Specifically, this compound has been found to inhibit the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. By inhibiting this enzyme, BRD-0705 can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
BRD-0705 has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the histone acetyltransferase enzyme, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, BRD-0705 has been found to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BRD-0705 in lab experiments is its specificity. This compound has been shown to selectively inhibit the histone acetyltransferase enzyme, making it a useful tool for studying the role of this enzyme in cellular processes. Additionally, BRD-0705 has been found to have low toxicity, which is important for ensuring the safety of lab experiments.
However, there are also some limitations to using BRD-0705 in lab experiments. One of the main limitations is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of BRD-0705 can be challenging, which can limit its availability for lab experiments.
Orientations Futures
There are a number of potential future directions for research on BRD-0705. One area of interest is the development of new drugs based on this compound. By further exploring its inhibitory effects on enzymes and proteins, researchers may be able to identify new targets for drug development. Additionally, there is potential for further research on the anti-inflammatory and anti-cancer properties of BRD-0705, which could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, BRD-0705 is a chemical compound that has potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to have inhibitory effects on certain enzymes and proteins, making it a promising candidate for the development of new drugs. Additionally, BRD-0705 has been found to have anti-inflammatory and anti-cancer properties, which further adds to its potential as a therapeutic agent. While there are some limitations to using BRD-0705 in lab experiments, there are also a number of potential future directions for research on this compound.
Applications De Recherche Scientifique
BRD-0705 has been found to have potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes and proteins, making it a promising candidate for the development of new drugs. Additionally, BRD-0705 has been found to have anti-inflammatory and anti-cancer properties, which further adds to its potential as a therapeutic agent.
Propriétés
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-3-4-12-10(7-9)11(8-16-12)13(18)14(19)17-5-1-2-6-17/h3-4,7-8,16H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCRWMFQABHAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578765 | |
| Record name | 1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199658-92-9 | |
| Record name | 1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



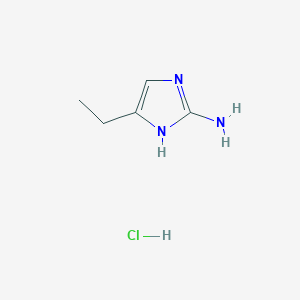



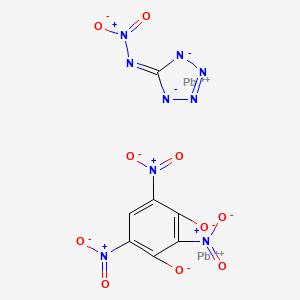
![N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide](/img/structure/B3367803.png)
![tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3367817.png)
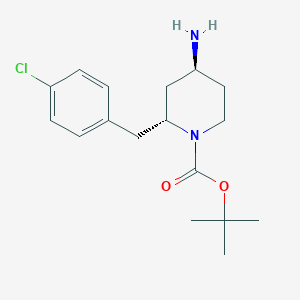
![(R)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B3367824.png)

![[16-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3367849.png)
